N-(2-乙酰基苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Conformational and Spectroscopic Analysis

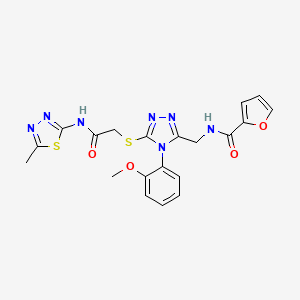

The conformational analysis of methanesulfonamide derivatives has been extensively studied, as seen in the research on methanesulfonamide-N,N'-1,2-ethanediylbis (msen). Vibrational and NMR spectroscopies, along with theoretical computations, have identified six different rotational isomers, with the trans-trans-gauche(+)-eclipsed and trans-gauche(+)-gauche(-)-staggered conformers being particularly noteworthy. These studies provide a detailed understanding of the stable conformers and their vibrational spectra, contributing to the knowledge of the molecular structure of such compounds .

Synthesis and Reaction Mechanisms

The synthesis of N-acyl- and N-methanesulfonyl derivatives has been explored through the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolin-6-ols with lead tetraacetate, leading to the formation of o-quinol acetates. Subsequent reactions with acetic acid yield various N,N-dialkyl derivatives, showcasing the reactivity and potential for further functionalization of these compounds . Additionally, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides demonstrates the versatility of these compounds in heterocyclic chemistry .

Molecular Structure Insights

The molecular structure of N-(2,4-dichlorophenyl)methanesulfonamide reveals that the amide H atom is positioned in a way that makes it readily available to receptor molecules during biological activity. This structural feature is consistent with other methanesulfonanilides and is crucial for understanding the potential interactions of these compounds with biological targets . Similarly, the structure of N-(2,3-dichlorophenyl)methanesulfonamide shows the amide H atom's availability for receptor interaction, with the molecules being packed into chains through hydrogen bonding .

Chemoselective Acylation Agents

The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective acylation agents highlights the importance of structure-reactivity relationships. These compounds serve as storable and selective reagents for N-acylation, expanding the toolbox for synthetic organic chemistry .

Proton-Donating Ability and Chemical Properties

Trifluoro-N-(2-phenylacetyl)methanesulfonamide exhibits two conformers with different orientations of the C=O and N-H bonds. Its ability to form self-associates and its strong hydrogen bond donating ability, as evidenced by its pKa in methanol, provide insights into its physical and chemical properties. This compound's proton-donating ability is stronger than that of N-methyltrifluoromethanesulfonamide, indicating its potential for forming stable hydrogen bonds .

科学研究应用

选择性化学N-酰化试剂

N-(2-乙酰基苯基)甲磺酰胺及其衍生物在选择性化学N-酰化试剂的开发中起着关键作用。例如,Kondo等人(2000年)的研究探讨了N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺,展示了它们作为N-酰化试剂具有良好的选择性(Kondo, Sekimoto, Nakao, & Murakami, 2000)。

杂环芳香环系统的合成

Sakamoto等人(1988年)利用N-(2-卤苯基)甲磺酰胺,与N-(2-乙酰基苯基)甲磺酰胺密切相关,合成了1-甲基磺基吲哚。他们的工作突显了这些化合物在复杂杂环芳香系统的高效合成中的作用(Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988)。

结构分析和构象

甲磺酰胺衍生物的结构和构象性质,包括N-(2-乙酰基苯基)甲磺酰胺,在科学研究中具有重要意义。Gowda、Foro和Fuess(2007年)提供了N-(3,4-二氯苯基)甲磺酰胺的分子结构见解,有助于更好地理解类似化合物(Gowda, Foro, & Fuess, 2007)。

催化和化学合成

在化学合成中,N-(2-乙酰基苯基)甲磺酰胺的衍生物被用作催化剂。Jiang、Shi和Shi(2008年)利用从N-(2'-二苯基膦基-[1,1']联萘基-2-基)甲磺酰胺衍生的手性膦作为有机反应中的有效催化剂(Jiang, Shi, & Shi, 2008)。

N-芳基化和交叉偶联反应

类似N-(2-乙酰基苯基)甲磺酰胺的甲磺酰胺衍生物被用于N-芳基化和交叉偶联反应。Rosen等人(2011年)描述了甲磺酰胺的钯催化交叉偶联反应,突显了它在这类化学转化中的实用性(Rosen, Ruble, Beauchamp, & Navarro, 2011)。

属性

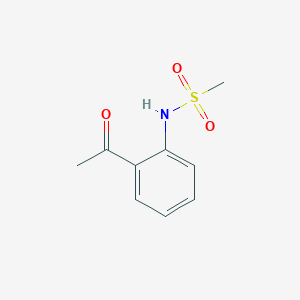

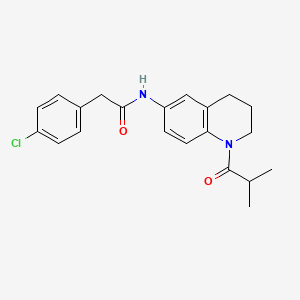

IUPAC Name |

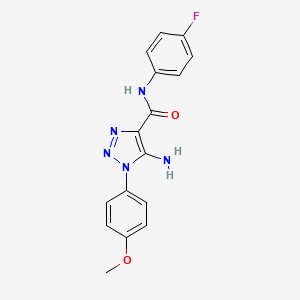

N-(2-acetylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)10-14(2,12)13/h3-6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGKSJBYJPWYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)

![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)